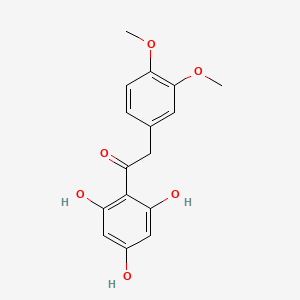

2-(3,4-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone

Descripción general

Descripción

2-(3,4-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone is an organic compound characterized by the presence of two aromatic rings, one substituted with methoxy groups and the other with hydroxyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2,4,6-trihydroxyacetophenone under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the condensation process, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems ensures consistent product quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Nitro or halogenated derivatives of the original compound.

Aplicaciones Científicas De Investigación

Chemistry

Synthesis Precursor :

2-(3,4-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone serves as a precursor in synthesizing more complex organic molecules. The hydroxyl groups facilitate various reactions such as oxidation and substitution, allowing for the generation of derivatives with tailored properties.

Biology

Antioxidant Properties :

The presence of hydroxyl groups enables the compound to act as an antioxidant. It can scavenge free radicals, thereby protecting cells from oxidative stress. This property has been documented in several studies indicating its potential role in mitigating oxidative damage in biological systems.

Enzyme Interaction Studies :

Research has shown that this compound can interact with specific enzymes involved in inflammatory pathways. Its ability to form hydrogen bonds enhances its binding affinity to these proteins, suggesting a mechanism for its anti-inflammatory effects.

Medicine

Therapeutic Potential :

Studies have investigated the anticancer properties of this compound. Preliminary results indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. Additionally, it has been explored for its anti-inflammatory effects by inhibiting pro-inflammatory cytokine production.

Industrial Applications

Dyes and Pigments Development :

Due to its chromophoric properties, this compound is utilized in developing dyes and pigments. Its structural features allow for vibrant coloration and stability in various applications.

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Antioxidant Activity | Demonstrated effective scavenging of free radicals in vitro. |

| Study 2 | Anti-inflammatory Effects | Showed significant inhibition of pro-inflammatory cytokines in cell cultures. |

| Study 3 | Anticancer Activity | Induced apoptosis in breast cancer cell lines through caspase activation. |

Mecanismo De Acción

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals.

Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines.

Anticancer Activity: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

2-(3,4-Dimethoxyphenyl)-1-(2,4-dihydroxyphenyl)ethanone: Lacks one hydroxyl group compared to the original compound.

2-(3,4-Dimethoxyphenyl)-1-(2,6-dihydroxyphenyl)ethanone: Lacks one hydroxyl group in a different position.

2-(3,4-Dimethoxyphenyl)-1-(2,4,6-trimethoxyphenyl)ethanone: Contains methoxy groups instead of hydroxyl groups.

Uniqueness

2-(3,4-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone is unique due to the combination of methoxy and hydroxyl groups, which confer distinct chemical and biological properties

Actividad Biológica

2-(3,4-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone, also known by its CAS number 53084-06-3, is a compound of significant interest due to its potential biological activities. This article explores its molecular characteristics, biological effects, mechanisms of action, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C₁₆H₁₆O₆

- Molecular Weight : 304.295 g/mol

- Structural Features : The compound contains two phenolic moieties with methoxy and hydroxyl substitutions, which contribute to its biological properties.

Antioxidant Activity

Research indicates that compounds with similar structural features often exhibit strong antioxidant properties. The presence of hydroxyl groups in the phenolic rings enhances radical-scavenging activity. For instance, studies have shown that related compounds can significantly reduce DPPH radicals and exhibit effective Fe³⁺-reducing activity, suggesting that this compound may similarly possess these antioxidant capabilities .

Antiviral Activity

Preliminary studies suggest that compounds with 1-substituted 2,3,4-trihydroxyphenyl moieties exhibit selective activity against HIV-1. A tetrapodal compound derived from similar structures showed EC₅₀ values in the micromolar range against HIV-1. This indicates that this compound may also demonstrate antiviral properties due to its polyphenolic structure .

Enzyme Inhibition

The inhibition of enzymes such as acetylcholinesterase (AChE) has been a focus in evaluating the therapeutic potential of phenolic compounds. In vitro studies on related compounds have shown promising results in inhibiting AChE and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer’s . The mechanisms involve binding interactions facilitated by the hydroxyl groups present in the structure.

Study on Antioxidant Activity

A study evaluated the antioxidant potential of various phenolic compounds using DPPH and ABTS assays. The results highlighted that compounds with multiple hydroxyl groups exhibited superior radical-scavenging abilities compared to those with fewer or no hydroxyl groups. This suggests that this compound could similarly be effective due to its trihydroxy substitution .

Research on Antiviral Properties

In a study focusing on the synthesis of multivalent agents inspired by natural polyphenols, it was found that compounds bearing multiple trihydroxyphenyl groups showed enhanced anti-HIV activity. The research emphasized the importance of structural features in determining biological efficacy and suggested that this compound might exhibit comparable antiviral effects .

Data Tables

| Activity Type | Methodology | Findings |

|---|---|---|

| Antioxidant | DPPH Assay | Significant radical-scavenging activity observed |

| Enzyme Inhibition | AChE/BChE Inhibition Assay | Potential inhibition noted; further studies needed |

| Antiviral | EC₅₀ Measurement against HIV-1 | Comparable activity to known antiviral agents |

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O6/c1-21-14-4-3-9(6-15(14)22-2)5-11(18)16-12(19)7-10(17)8-13(16)20/h3-4,6-8,17,19-20H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHMQKSNPQNHRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)C2=C(C=C(C=C2O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355532 | |

| Record name | 2-(3,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53084-06-3 | |

| Record name | 2-(3,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.